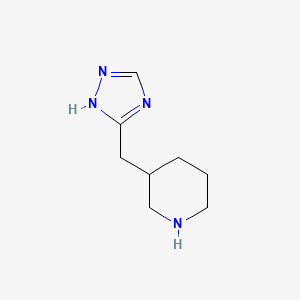
2-Chloro-6-fluoro-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-3-nitrophenol is an aromatic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by careful control of reaction conditions to ensure selective substitution at the desired positions . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is also tailored to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluoro-3-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenols or anilines.
Reduction: Formation of 2-chloro-6-fluoro-3-aminophenol.
Oxidation: Formation of quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-3-nitrophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anti-inflammatory properties.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-3-nitrophenol in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification of proteins or nucleic acids . The presence of electron-withdrawing groups can enhance its reactivity towards nucleophiles, making it a useful tool in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-fluoro-4-nitrophenol
- 2,3-Difluoro-6-nitrophenol
- 2-Chloro-3,4-difluoronitrobenzene
Uniqueness
2-Chloro-6-fluoro-3-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C6H3ClFNO3 |
|---|---|
Peso molecular |
191.54 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-3-nitrophenol |
InChI |
InChI=1S/C6H3ClFNO3/c7-5-4(9(11)12)2-1-3(8)6(5)10/h1-2,10H |
Clave InChI |
UBNJANXXXWDNMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)
![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)



![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)






